N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide
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Overview
Description
N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide typically involves the reaction of 3-methoxybenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired ethanimidamide compound.
Industrial Production Methods
Industrial production of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and purification to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamide
- N’-hydroxy-2-[(3-ethoxyphenyl)methoxy]ethanimidamide
- N’-hydroxy-2-[(3-methoxyphenyl)ethoxy]ethanimidamide
Uniqueness
N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and methoxy groups. This unique structure imparts distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-4-2-3-8(5-9)6-15-7-10(11)12-13/h2-5,13H,6-7H2,1H3,(H2,11,12) |
InChI Key |
KTRGCPZXQDUGMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COCC(=NO)N |
Origin of Product |
United States |
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